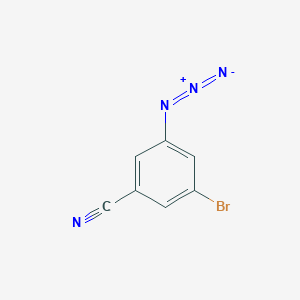
6-(Aminomethyl)-4-methylpyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Aminomethyl)-4-methylpyridin-2-amine is a heterocyclic organic compound with a pyridine ring substituted with an aminomethyl group at the 6-position and a methyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-4-methylpyridin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-methylpyridine.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反応の分析
Types of Reactions
6-(Aminomethyl)-4-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the aminomethyl group to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
6-(Aminomethyl)-4-methylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism of action of 6-(Aminomethyl)-4-methylpyridin-2-amine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Methylpyridine: Lacks the aminomethyl group, making it less versatile in chemical reactions.
2-Aminomethylpyridine: Similar structure but without the methyl group at the 4-position.
6-Methylpyridin-2-amine: Lacks the aminomethyl group, limiting its applications.
Uniqueness
6-(Aminomethyl)-4-methylpyridin-2-amine is unique due to the presence of both the aminomethyl and methyl groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for a broader range of chemical modifications and interactions, making it a valuable compound in research and industry.
特性
分子式 |
C7H11N3 |
|---|---|
分子量 |
137.18 g/mol |
IUPAC名 |
6-(aminomethyl)-4-methylpyridin-2-amine |
InChI |
InChI=1S/C7H11N3/c1-5-2-6(4-8)10-7(9)3-5/h2-3H,4,8H2,1H3,(H2,9,10) |
InChIキー |
ASVYRHQTNRRGIH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1)N)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


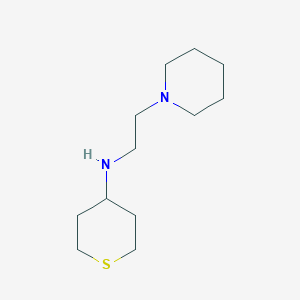

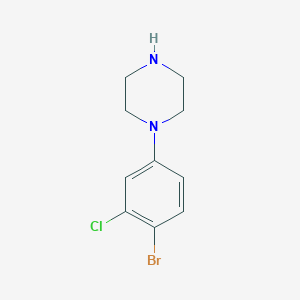
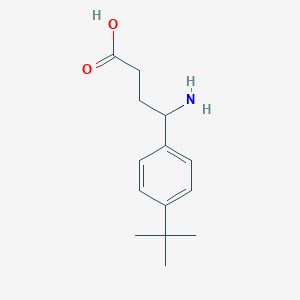
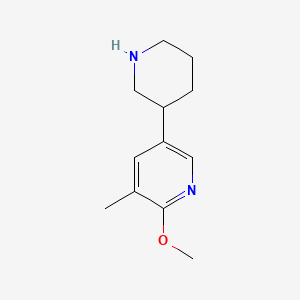
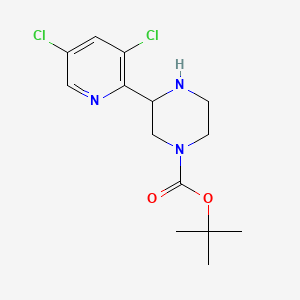
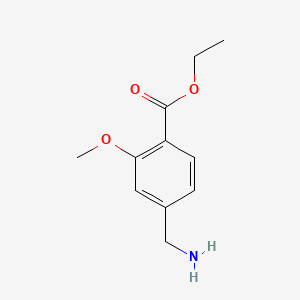


![[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/no-structure.png)
